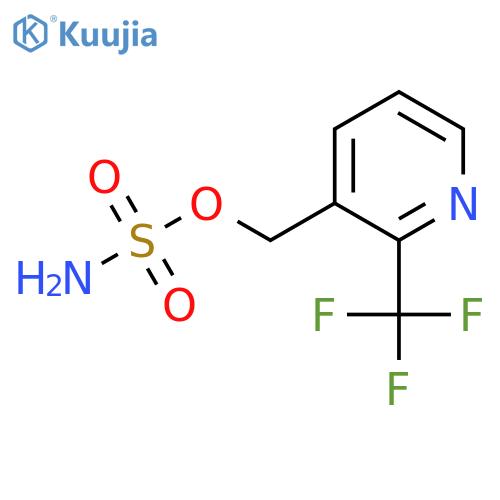Cas no 2228907-61-5 (2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate)

2228907-61-5 structure
商品名:2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate
2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate 化学的及び物理的性質
名前と識別子
-
- 2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate
- EN300-1989843
- 2228907-61-5
- [2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
-
- インチ: 1S/C7H7F3N2O3S/c8-7(9,10)6-5(2-1-3-12-6)4-15-16(11,13)14/h1-3H,4H2,(H2,11,13,14)
- InChIKey: SNCDKGLHOMYYGC-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1=CC=CN=C1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 256.01294775g/mol
- どういたいしつりょう: 256.01294775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 90.7Ų
2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1989843-0.5g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1989843-1.0g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1989843-0.1g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1989843-5.0g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1989843-0.05g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1989843-10.0g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1989843-2.5g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1989843-10g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-1989843-1g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1989843-0.25g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 0.25g |
$906.0 | 2023-09-16 |
2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
2228907-61-5 (2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate) 関連製品
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量